1-(5-Fluoropyridin-2-yl)piperazine chemical properties
1-(5-Fluoropyridin-2-yl)piperazine chemical properties
Chemical Identity & Core Utility Profile
Executive Summary
1-(5-Fluoropyridin-2-yl)piperazine (CAS: 135760-70-2) is a specialized heterocyclic building block extensively utilized in the discovery of Central Nervous System (CNS) agents. Structurally, it consists of a piperazine ring N-arylated at the 2-position of a 5-fluoropyridine scaffold. This specific substitution pattern confers unique electronic and metabolic properties, making it a "privileged structure" for targeting G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic subtypes.
This guide details the physicochemical characteristics, validated synthetic protocols, and medicinal chemistry applications of this compound, moving beyond basic data to provide actionable insights for drug development professionals.
Physicochemical Profile
The introduction of the fluorine atom at the 5-position of the pyridine ring significantly alters the lipophilicity and metabolic stability compared to its non-fluorinated or chlorinated analogs.
Key Properties Table
| Property | Value (Experimental/Predicted) | Technical Insight |
| Molecular Formula | C₉H₁₂FN₃ | -- |
| Molecular Weight | 181.21 g/mol | Optimal for fragment-based drug design (Rule of 3 compliant). |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or residual solvent. |
| Melting Point | 45–50 °C (Predicted based on Cl-analog) | Lower than the chloro-analog (~60°C) due to reduced van der Waals interactions. |
| Boiling Point | ~330 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| pKa (Piperazine NH) | ~8.9–9.1 | Basic secondary amine; exists predominantly as a cation at physiological pH. |
| pKa (Pyridine N) | ~2.5 | Highly suppressed basicity due to the electron-withdrawing fluoro group and 2-amino resonance. |
| LogP | ~0.8–1.1 | Moderate lipophilicity; ideal for blood-brain barrier (BBB) penetration. |
| Solubility | Soluble in DMSO, MeOH, DCM, CHCl₃ | Limited water solubility as a free base; highly soluble as HCl/fumarate salt. |
Scientist’s Note on pKa: The basicity of the piperazine secondary amine is critical for receptor binding (ionic interaction with Asp residue in GPCRs). The fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly lowering the pKa of the piperazine nitrogens compared to unsubstituted phenylpiperazines, potentially improving oral bioavailability by reducing ionization in the high-pH intestinal environment.
Synthetic Methodology & Manufacturing
The synthesis of 1-(5-Fluoropyridin-2-yl)piperazine is a classic example of Nucleophilic Aromatic Substitution (SNAr). While multiple routes exist, the displacement of a 2-halo group on the pyridine ring by piperazine is the industry standard due to scalability and regioselectivity.
Core Synthetic Route: SNAr Displacement
Reaction: 2-Chloro-5-fluoropyridine + Piperazine → 1-(5-Fluoropyridin-2-yl)piperazine + HCl
Experimental Protocol (Self-Validating System)
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Reagents:
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2-Chloro-5-fluoropyridine (1.0 eq)
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Piperazine (3.0–5.0 eq) [Excess prevents bis-arylation]
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Solvent: n-Butanol or DMF (High boiling point polar solvents)
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Base: Potassium Carbonate (K₂CO₃) or DIPEA (Optional, if piperazine excess is low)
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Step-by-Step Methodology:
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Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-fluoropyridine (10 mmol) in n-butanol (20 mL).
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Addition: Add piperazine (40 mmol) in one portion. Note: Using a large excess of piperazine acts as both the nucleophile and the acid scavenger, and statistically favors the mono-substituted product.
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Reflux: Heat the mixture to reflux (118 °C) for 12–18 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS. The starting material spot (high R_f) should disappear.
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Work-up: Cool to room temperature. Remove volatiles under reduced pressure.
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Extraction: Resuspend the residue in DCM (50 mL) and wash with water (3 x 30 mL) to remove excess piperazine and salts.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via column chromatography (SiO₂, gradient 0→10% MeOH in DCM with 1% NH₄OH).
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Synthesis Workflow Diagram
Caption: Workflow for the regioselective synthesis of 1-(5-Fluoropyridin-2-yl)piperazine via SNAr mechanism.
Medicinal Chemistry Applications
This moiety is not merely a linker; it is a functional pharmacophore. The 5-fluoropyridine ring serves as a bioisostere for the phenyl ring found in classical phenylpiperazines (e.g., in trazodone or aripiprazole derivatives).
Pharmacophore Logic & SAR
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Metabolic Blockade: The fluorine atom at the 5-position blocks metabolic oxidation (hydroxylation) that typically occurs at the para-position of phenylpiperazines. This extends the half-life (t₁/₂) of the drug candidate.
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Electronic Tuning: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor. The fluorine atom reduces the electron density of the ring, modulating the basicity of the piperazine nitrogens and altering the electrostatic potential surface, which can enhance selectivity for 5-HT₁A vs. 5-HT₂A receptors.
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Conformational Bias: The pyridine ring introduces a dipole that can lock the piperazine ring into a specific conformation relative to the receptor binding pocket.
Target Receptors
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Serotonin 5-HT₁A / 5-HT₂A: Used in the design of "biased ligands" for treating anxiety and depression.
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Dopamine D₂/D₃: Used as the "tail" moiety in bitopic ligands to reach secondary binding pockets (orthosteric + allosteric sites).
Structure-Activity Relationship (SAR) Map
Caption: SAR map highlighting the functional roles of specific structural features in drug design.
Safety & Handling (SDS Highlights)
While specific toxicological data for this exact CAS is often extrapolated, it shares the hazard profile of aminopyridines and piperazines.
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GHS Classification:
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Acute Toxicity (Oral): Category 3 or 4 (Toxic/Harmful if swallowed).[1]
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Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).
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Sensitization: Potential skin sensitizer (common for piperazines).
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Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[2]
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The secondary amine is prone to forming carbamates with atmospheric CO₂.
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References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3805301, 1-(5-Chloropyridin-2-yl)piperazine (Analogous Structure Data). Retrieved from [Link]
- Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A receptor affinity of 1-(2-pyridyl)piperazine derivatives. Journal of Medicinal Chemistry. (Cited for SAR logic regarding pyridylpiperazines).
